Cyanamide

Description

Historical Perspectives on Cyanamide (B42294) Chemistry

The origins of this compound chemistry can be traced back to the late 19th century. The formation of calcium this compound (CaNCN), a derivative of this compound, was discovered in 1897 by Frank and Caro during their research into synthesizing inexpensive cyanide for gold and silver extraction. acs.org This discovery led to the development of the this compound process, which became an early method for nitrogen fixation. acs.org Calcium this compound itself found initial application as a fertilizer, and later served as a source for the industrial production of metal cyanamides, ammonia (B1221849), and nitric acid. mdpi.comresearchgate.net

Unsubstituted this compound (NH₂CN) was first discovered by Cannizzaro in 1851. rsc.org While metal cyanamides saw earlier industrial use, the application of substituted organic cyanamides (RNHCN or RR'NCN) gained momentum more recently. mdpi.comresearchgate.net Early research also explored the generation of this compound-like species, such as the observation by Tiemann in 1891 from the reaction of amidoxime (B1450833) with aryl-sulfonyl chloride, which yielded a mixture of products including this compound and its derivatives. mdpi.com The isolation and stabilization of free this compound as a 50% aqueous solution in the late 1950s marked a significant step, enabling wider research and application beyond its calcium salt form. evonik.com This required intensive research to prepare this compound from calcium this compound and stabilize the reactive solution. evonik.com

Contemporary Significance in Chemical Sciences

In contemporary chemical sciences, this compound holds considerable significance due to its diverse reactivity and applications. Its bifunctional nature allows it to participate in a wide array of chemical transformations, including cyclization, addition, and substitution reactions, making it an invaluable intermediate in numerous synthetic pathways. chemicalbook.com

Recent years have seen a substantial increase in the use and application of substituted cyanamides in synthetic chemistry, alongside the development of more sustainable synthetic routes to these compounds. mdpi.comresearchgate.net Cyanamides are valuable organonitrogen compounds utilized in pharmaceuticals, material science, and synthetic applications. rsc.org They serve as key precursors in the synthesis of a wide range of pharmaceuticals and biologically active compounds. chemicalbook.comchemicalbook.com

Research highlights the utility of cyanamides in various reaction types:

Cycloaddition Chemistry: Cyanamides act as dipolarophiles in [3 + 2] cycloaddition reactions, leading to the formation of various cycloadducts, such as 4-aminotetrazoles when reacted with azide (B81097) dipoles. mdpi.com Metal-catalyzed [2 + 2 + 2] cycloaddition reactions involving cyanamides and alkynes have also been developed for the synthesis of 2-aminopyridines. mdpi.com

Aminocyanation Reactions: Cyanamides are employed in aminocyanation reactions. mdpi.comresearchgate.net

Electrophilic Cyanide-Transfer Agents: Certain this compound derivatives, such as N-sulfonyl cyanamides (e.g., N-cyano-N-tosyl-sulfonamide, NCTS), are important electrophilic cyanation reagents used in transition metal-catalyzed C-H cyanation reactions. mdpi.comresearchgate.net

Radical and Coordination Chemistry: Cyanamides exhibit unique reactivity in radical reactions and are involved in coordination chemistry with metals. mdpi.comresearchgate.net Radical reactions of N-acyl-cyanamides, for instance, have been explored for the synthesis of guanidine-based natural products. mdpi.com

Furthermore, this compound and its tautomer carbodiimide (B86325) (HNCNH) are considered key molecules in prebiotic chemistry and chemical evolution, potentially playing a role in the formation of nitrogenous bases like purines and pyrimidines. aanda.orgaanda.orgoup.com Research investigates their formation mechanisms in astrophysical environments like molecular clouds. aanda.orgaanda.orgoup.com this compound's reaction with glycolaldehyde (B1209225) has been studied as a potential pathway to bypass the need for free sugars in forming nucleosides. aanda.orgaanda.org

This compound also finds application in agriculture as a nitrogen fertilizer and plant growth regulator, promoting uniform germination and flowering by breaking dormancy in seeds and buds. chemicalbook.comchemicalbook.compatsnap.com It is also a precursor for other important nitrogen-containing compounds like guanidine (B92328) and melamine (B1676169), which are used in polymers and resins. chemicalbook.comresearchgate.net

The continued research into this compound chemistry aims to develop new synthetic methodologies and explore novel and future-oriented applications for this versatile compound. evonik.comsioc-journal.cnsioc-journal.cn

Key Reactions and Applications of this compound in Contemporary Research

| Reaction Type | Description | Examples/Significance |

| Cycloaddition | Participation as dipolarophiles in cycloaddition reactions. | Synthesis of heterocycles like 4-aminotetrazoles and 1,2,4-oxadiazoles. mdpi.com Metal-catalyzed synthesis of 2-aminopyridines. mdpi.com |

| Aminocyanation | Reactions involving the addition of amino and cyano groups. | Used in various synthetic procedures. mdpi.comresearchgate.net |

| Electrophilic Cyanation | Transfer of a cyanide group to another molecule. | N-sulfonyl cyanamides (e.g., NCTS) are key reagents for C-H cyanation. mdpi.comresearchgate.net |

| Radical Reactions | Involvement in reactions proceeding via radical intermediates. | Synthesis of complex molecules, including guanidine derivatives. mdpi.com |

| Coordination Chemistry | Formation of coordination complexes with metals. | Exploration of novel metal-cyanamide complexes. mdpi.comresearchgate.net |

| Prebiotic Chemistry | Role in the chemical evolution leading to the building blocks of life. | Potential precursor for nitrogenous bases (purines, pyrimidines) and nucleosides. aanda.orgaanda.orgoup.com Abiotic synthesis of urea (B33335) and guanidine. aanda.orgaanda.org |

| Synthesis of N-Compounds | Use as a building block for the synthesis of various nitrogen-containing organic compounds. | Production of pharmaceuticals, agrochemicals, and materials. chemicalbook.comchemicalbook.comsioc-journal.cnsioc-journal.cn |

| Industrial Raw Material | Intermediate in the production of other chemicals. | Precursor for guanidine, melamine, dicyandiamide (B1669379), and thiourea (B124793). chemicalbook.comevonik.comresearchgate.net |

| Agricultural Applications | Use in agricultural practices. | Nitrogen fertilizer and plant growth regulator. chemicalbook.comchemicalbook.compatsnap.com |

| Polymerization and Dimerization | Formation of larger molecules through self-reaction. | Dimerization to form dicyandiamide (DCD), a precursor for melamine and resins. patsnap.comresearchgate.net |

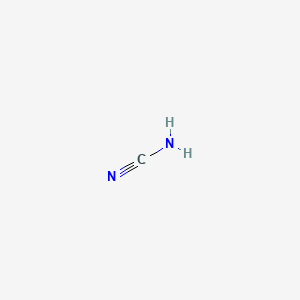

Structure

3D Structure

Properties

IUPAC Name |

cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N2/c2-1-3/h2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMCDFZZKTWFGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NH2CN, Array, CH2N2 | |

| Record name | CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25300-84-9, 156-62-7 (calcium salt (1:1)) | |

| Record name | Cyanamide, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25300-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanamide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9034490 | |

| Record name | Cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

42.040 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyanamide appears as colorless deliquescent crystals. Mp: 45 °C; bp: 260 °C. Density: 1.282 g cm-3. Quite soluble in water (77 g / 100 g solution at 15 °C). Soluble in butanol, methyl ethyl ketone, ethyl acetate, alcohols, phenols, amines, ethers. Note: The term "cyanamide" is also used to refer to the important compound calcium cyanamide, which is a different chemical., Liquid, Deliquescent, crystalline solid; [CHEMINFO], COLOURLESS HYGROSCOPIC DELIQUESCENT CRYSTALS., Crystalline solid., Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.] | |

| Record name | CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYANAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYANAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/371 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

| Record name | Cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

500 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 140 °C at 19 mm Hg, Boiling point at 19 mm Hg is 140 °C, at 0.067kPa: 83 °C, 500 °F (decomposes), Sublimes, 500 °F (Decomposes) | |

| Record name | CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyanamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYANAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/371 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

| Record name | Cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

286 °F (NIOSH, 2023), 286 °F; 141 °C (closed cup), 141 °C, 286 °F | |

| Record name | CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYANAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/371 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

78 % at 59 °F (NIOSH, 2023), In butanol 28.8; ethyl acetate 42.4, methyl ethyl ketone 50.5 (all g/100 g at 20 °C); sol in phenols, amines, ethers, ketones; very sparingly soluble in benzene, halogenated hydrocarbons; practically insoluble in cyclohexane., Slightly soluble in carbon disulfide, Cyanamide is completely soluble in water at 43 °C and has a minimum solubility at -15 °C; highly soluble in polar organic solvents, such as alcohols, ethers, esters, nitriles and amides, but less soluble in nonpolar solvents like saturated, halogenated, or aromatic hydrocarbons. Ketones are not recommended as solvents for cyanamide, because they tend to react under certain circumstances., In chloroform 2.4 g/kg, 20 °C, For more Solubility (Complete) data for Cyanamide (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 85, Insoluble, (59 °F): 78% | |

| Record name | CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyanamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

| Record name | Cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.28 (NIOSH, 2023) - Denser than water; will sink, 1.282 g/cu cm at 20 °C, Relative density (water = 1): 1.28, 1.28, 2.29 | |

| Record name | CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYANAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/371 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

| Record name | Cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.45 (Air = 1) | |

| Record name | Cyanamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.75X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.5, 0 mmHg (approx) | |

| Record name | Cyanamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Dicyandiamide ... /is/ the main impurity in cyanamide., Cyanamide, especially in solution, always contains the dimer. | |

| Record name | Cyanamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic, elongated, six-sided tablets from dimethyl phthalate, Crystallizes from a variety of solvents as somewhat unstable, colorless, orthorhombic, deliquescent crystals., Deliquescent crystals, Cyanamide forms colorless, orthorhombic crystals or long transparent needles (from water), large platelike crystals when allowed to crystallize spontaneously from water, and crystals from dimethyl phthalate solution. | |

CAS No. |

420-04-2, 2669-76-3, 20890-10-2, 156-62-7 | |

| Record name | CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanamide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidogen, methanetetraylbis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002669763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC267195 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CYANAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium cyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21CP7826LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyanamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYANAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/371 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyanamide, calcium salt (1:1) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GS5B8D80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

113 °F (NIOSH, 2023), 45-46 °C, 44 °C, 113 °F, 2444 °F | |

| Record name | CYANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02679 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyanamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYANAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0424 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYANAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/371 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0091.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

| Record name | Cyanamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies for Cyanamide and Its Derivatives

Classical and Industrial Synthesis Routes

Industrial production of cyanamide (B42294) primarily relies on cost-effective and large-scale processes, historically centered around calcium this compound.

Calcium this compound Route and Derivatives

The most established industrial method for producing this compound is the calcium this compound route, also known as the Frank-Caro process. This process, developed in the late 19th century, involves the reaction of calcium carbide (CaC₂) with nitrogen gas at high temperatures, typically around 1000 °C, often in an electric furnace. cardiff.ac.uknih.govalzchem.comwikipedia.org

The initial step involves the production of calcium carbide from lime (CaO) and coke or coal in an electric furnace at temperatures exceeding 2000 °C. nih.govalzchem.com Subsequently, finely ground calcium carbide is heated to approximately 1100 °C, and nitrogen gas is passed through it for several hours. alzchem.comwikipedia.org This exothermic reaction yields calcium this compound (CaCN₂) and carbon. nih.govalzchem.comwikipedia.org The carbon byproduct is responsible for the characteristic black color of commercial calcium this compound fertilizer. alzchem.comwikipedia.orgsciencemadness.org

Calcium this compound serves as a key precursor for the production of this compound itself. This compound can be obtained from calcium this compound through hydrolysis in the presence of carbon dioxide. wikipedia.org This conversion is typically conducted in slurries. wikipedia.org

Calcium this compound can also be used to synthesize disubstituted cyanamides. For instance, reaction with alkyl or allyl bromides in the presence of sodium hydroxide (B78521) can yield disubstituted cyanamides. cardiff.ac.uk Alkylation of calcium this compound with alkyl, allyl, and phenyl halides in the presence of quaternary ammonium (B1175870) salts can also produce symmetrical disubstituted cyanamides. cardiff.ac.uk However, directly alkylating this compound or calcium this compound offers a limited scope for symmetrical disubstituted cyanamides. cardiff.ac.uk

Direct Reaction Pathways

Beyond the calcium this compound route, alternative direct synthesis methods for this compound exist. One such method involves the direct reaction of hydrogen cyanide (HCN) with ammonia (B1221849) (NH₃) under specific conditions. chemicalbook.com While this method is mentioned, details regarding its industrial scale implementation or specific reaction parameters are less commonly highlighted in general overviews compared to the calcium this compound process.

Advanced Organic Synthesis Approaches to Cyanamides

In addition to large-scale industrial methods, various advanced organic synthesis approaches have been developed for the preparation of cyanamides, particularly substituted cyanamides, offering greater control and versatility for specific research and development purposes.

Cyanation of Amines

The direct cyanation of amines is considered a common method for synthesizing cyanamides, providing a straightforward, one-step route from readily available amine starting materials. cardiff.ac.uknih.gov

A prevalent method involves the use of cyanogen (B1215507) bromide (BrCN) as an electrophilic cyanating agent. nih.govnih.govnih.gov Early examples date back to the reaction of tertiary amines with cyanogen bromide and potassium carbonate to yield cyanamides, a process known as the Von Braun reaction. cardiff.ac.uk This technique has been applied to synthesize various cyanamides, including N-methyl-N-(naphthalen-1-yl)this compound and propargyl cyanamides. cardiff.ac.uk For primary amines, a procedure involving the addition of the amine to a cooled solution of cyanogen bromide in THF containing anhydrous sodium carbonate has been reported to yield cyanamides in high yields (>90%). cardiff.ac.uk Secondary amines are also suitable reagents for reaction with cyanogen bromide to form cyanamides, such as pyrrolidine-1-carbonitrile. cardiff.ac.uk Despite its effectiveness and wide applicability, cyanogen bromide is highly toxic and poses significant safety risks. cardiff.ac.uknih.govnih.govnih.gov

To address the toxicity of cyanogen halides, safer cyanating agents have been developed, including 2-cyanopyridazin-3(2H)-one, cyanobenzimidazole, and 1-cyanoimidazole. nih.govresearchgate.net Oxidative cyanation methods have also emerged, such as using bleach (NaClO) to oxidize trimethylsilyl (B98337) cyanide (TMSCN) in situ, generating an electrophilic cyanating reagent that reacts with amine nucleophiles. nih.govorganic-chemistry.orgresearchgate.net This approach allows for the preparation of disubstituted cyanamides without directly handling highly toxic cyanogen halides. nih.govorganic-chemistry.org Another operationally simple oxidation-cyanation method utilizes N-chlorosuccinimide and Zn(CN)₂ as reagents, avoiding the direct handling of toxic cyanogen halides and being applicable to primary and secondary amines, as well as aniline (B41778) derivatives. organic-chemistry.orgnih.gov

Copper-catalyzed cyanation of secondary amines using reagents like azobisisobutyronitrile (AIBN) in the presence of CuI, molecular oxygen, and K₂CO₃ has also been reported, proceeding via a radical pathway. nih.gov

Transformations from Thiourea (B124793), Urea (B33335), Isocyanates, and Isothiocyanates

Cyanamides can also be synthesized through transformations of other functional groups, including thioureas, ureas, isocyanates, and isothiocyanates.

Dehydration of ureas is a method for converting them into cyanamides. cardiff.ac.ukwikipedia.orgmdpi.com For example, N,N-bis(4-methoxyphenyl)urea can be converted to N,N-bis(4-methoxyphenyl)this compound using benzenesulfonyl chloride as a dehydrating agent. cardiff.ac.uk

Desulfurization of thioureas is another established method for accessing cyanamides. wikipedia.orgmdpi.com This transformation can sometimes involve rearrangement. wikipedia.org A general method for preparing cyanamides from aryl thiourea and halides through a base-mediated strategy has been described, where mercaptan and N-aryl this compound are key intermediates. nih.govrsc.orgrsc.org Hypervalent iodine(III) reagents have been reported as oxidative desulfurization agents for converting thioureas into cyanamides. researchgate.net

Transformations from isocyanates and isothiocyanates also provide routes to cyanamides. Isocyanates can be converted into cyanamides using deoxygenating agents such as sodium bis(trimethylsilyl)amide. cardiff.ac.ukresearchgate.netresearchgate.net This method can convert alkyl, acyl, and aryl isocyanates into their corresponding cyanamides with high yields at room temperature. cardiff.ac.uk Similarly, isothiocyanates can undergo desulfurization under the same conditions using sodium bis(trimethylsilyl)amide. cardiff.ac.ukresearchgate.netresearchgate.net Iron-mediated desulfurization approaches have been demonstrated for the synthesis of substituted cyanamides from isothiocyanates under mild conditions, involving nucleophilic addition and desulfurization. ias.ac.in Nickel-mediated tandem reactions have also been reported for the synthesis of cyanamides from isothiocyanates through addition/desulfurization using nickel sulfate (B86663) as a catalyst. jetir.orgjetir.org A one-pot method for the synthesis of cyanamides from dithiocarbamate (B8719985) salts involves the in situ generation of isothiocyanates followed by reaction with aqueous ammonia to form thioureas, which then undergo oxidative desulfurization. researchgate.netresearchgate.netsci-hub.se

Green Chemistry Principles in this compound Synthesis

There is a growing emphasis on incorporating green chemistry principles into chemical synthesis, including the production of cyanamides. This involves developing more environmentally friendly and sustainable synthetic routes that minimize the use and generation of hazardous substances, reduce energy consumption, and utilize renewable resources. marketresearchintellect.com

Recent technological advancements have aimed to improve this compound production processes to be more efficient and environmentally friendly, reducing costs and minimizing environmental impact. marketresearchintellect.com Companies are investing in sustainable production methods and exploring alternatives to reduce the ecological footprint of this compound-based products. marketresearchintellect.com

Efforts have been made to develop methods that avoid highly toxic reagents like cyanogen bromide. cardiff.ac.uknih.govnih.govorganic-chemistry.org For example, using trichloroacetonitrile (B146778) as a less toxic cyano source in an operationally simple one-pot procedure has been explored. cardiff.ac.uk Oxidative cyanation methods using less toxic reagents like N-chlorosuccinimide and Zn(CN)₂ are also examples of greener approaches. organic-chemistry.orgnih.gov

While classical methods like the calcium carbide process have high energy loss and environmental impact, leading to their discontinuation in some countries, research into more energy-saving and environmentally feasible processes, such as urea-based and CO/NH₃-based methods, is ongoing, although these have not yet been implemented on a large industrial scale. acs.org Heat integration design is an effective method being explored to reduce energy consumption and heat loss in this compound production processes. acs.org

Environmentally benign and cost-effective methods for synthesizing cyanamides from dithiocarbamate salts using reagents like tetrapropylammonium (B79313) tribromide in a water/ethyl acetate (B1210297) biphasic solvent system at room temperature have been developed. researchgate.netsemanticscholar.org These methods emphasize the use of non-toxic and eco-friendly reagents and solvents with minimal side product formation. semanticscholar.org

Synthesis of Metal Cyanamides

Metal cyanamides, with the general formula Mₓ(NCN)y, are a class of inorganic compounds containing the carbodiimide (B86325)/cyanamide anion ([NCN]²⁻). These compounds have garnered interest for their diverse structures and potential applications in areas such as catalysis, energy storage, and as precursors for other nitrogen-containing compounds. researchgate.net

Calcium this compound (CaCN₂) is a prominent example and is produced industrially on a large scale. The traditional method, known as the Frank-Caro process, involves heating calcium carbide (CaC₂) in an electric furnace at around 1000 °C under a stream of nitrogen gas. wikipedia.orgsciencemadness.org The product is then cooled, and any unreacted carbide is removed by leaching with water. wikipedia.org This reaction produces carbon, which contributes to the black color of commercial calcium this compound fertilizer. sciencemadness.org

Another route for calcium this compound synthesis involves heating a mixture of calcium oxide (CaO) and urea at temperatures between 120-350 °C to form calcium cyanate (B1221674), followed by calcination at 700-900 °C. sciencemadness.orggoogle.comacs.org This method is considered a "green" alternative to the traditional calcium carbide method. acs.org The reaction between calcium oxide and urea has been studied to optimize conditions and improve urea utilization and calcium this compound yield. acs.org Adding sodium chloride can help alleviate visco-wall phenomena during this reaction. acs.org The synthesis from carbon monoxide, ammonia, and calcium oxide at temperatures around 727-752 °C has also been investigated, with cyanate ions believed to be intermediates. rsc.org

Calcium this compound can be used to produce other metal cyanamides or related compounds. For instance, fusing calcium this compound with sodium carbonate yields sodium cyanide (NaCN). wikipedia.orgsciencemadness.org

Sodium this compound (Na₂CN₂) can be synthesized by reacting sodium amide (NaNH₂) with sodium hydrogen this compound (NaHCN₂) at elevated temperatures under vacuum. researchgate.net Single crystals of Na₂CN₂ have been obtained by further heating the product. researchgate.net Sodium this compound can also be formed by reacting calcium this compound with sodium hydroxide in water. google.com The reaction involves dispersing calcium this compound in water to form a suspension, adding sodium hydroxide, and reacting at temperatures typically between 0-40 °C. google.com This process yields sodium this compound and calcium hydroxide, which can be filtered off. google.com

Potassium this compound (K₂CN₂) can be synthesized by the reaction of potassium hydrogen this compound (KHCN₂) with potassium amide (KNH₂) in liquid ammonia. researchgate.net

Silver this compound (Ag₂NCN) has been synthesized using in situ precipitation methods, often at low temperatures. worldscientific.com This low-temperature approach can lead to smaller particle sizes and enhanced dispersion, which is beneficial for applications like photocatalysis. worldscientific.com Various aqueous solution methods have been developed to synthesize silver this compound nanoparticles, microparticles, and thin films for studying their properties. researchgate.netrsc.org Silver this compound is noted as a semiconductor photocatalyst with a direct band gap of about 2.30 eV, capable of utilizing visible light for water photooxidation and organic contaminant decomposition. researchgate.netrsc.org

Copper this compound (CuNCN) and solid solutions like copper-zinc this compound (Cu₁₋ₓZnₓNCN) have been synthesized. acs.org CuNCN can be a dominant phase in copper-zinc this compound solid solutions when the zinc content is low. acs.org Copper cyanide complexes have also been synthesized through hydrothermal reactions involving organonitriles, where the organonitrile undergoes C-C bond cleavage to form inorganic cyanide. nih.gov

Metal cyanamides can also be prepared via solid-state metathesis reactions between metal halides and alkali metal cyanamides. For example, lead this compound (PbNCN) was synthesized from lead(II) chloride and sodium this compound. researchgate.net Ternary carbodiimides like BaZn(NCN)₂ can be prepared by solid-state metathesis reactions involving metal fluorides and lithium this compound. researchgate.net

The synthesis of metal cyanamides often requires the absence of oxygen, especially at high temperatures, necessitating the use of inert gases. sciencemadness.org

Molecular Reactivity and Reaction Mechanisms of Cyanamide

Fundamental Reaction Pathways

Hydrolysis Mechanisms

Cyanamide (B42294) undergoes hydrolysis in the presence of water to form urea (B33335) ( (NH₂)₂CO). patsnap.com This reaction is significant in agricultural applications where this compound is used as a fertilizer, as urea is a key nitrogenous compound. patsnap.com The hydrolysis of this compound is readily catalyzed by acidic, alkaline, or heated conditions. mdpi.com Enzymatic hydrolysis is also possible, accelerated by enzymes like this compound hydratase found in fungi. wikipedia.org

Under acidic conditions, the hydrolysis can be catalyzed by hydrogen ions. acs.org The reaction proceeds via the protonation of this compound. acs.org Water then acts as a nucleophile, attacking the polarized carbon center. acs.org The mechanism can involve the formation of intermediate species. acs.org

In the presence of human carbonic anhydrase II (hCAII), this compound hydration to urea has been studied using cryocrystallographic techniques. acs.org The mechanism suggested involves the catalytic zinc ion activating the this compound substrate by polarizing the carbon-nitrogen bond. acs.org A water molecule then acts as the nucleophile, attacking the activated substrate. acs.org This differs from the typical CO₂ hydration mechanism catalyzed by hCAII, where the zinc-bound hydroxide (B78521) is the nucleophile. acs.org

Polymerization Processes and Dicyandiamide (B1669379) Formation

This compound molecules can undergo self-condensation reactions due to the presence of both nucleophilic and electrophilic sites within the same molecule. wikipedia.org A primary polymerization process is the dimerization of this compound to form dicyandiamide (2-cyanoguanidine). patsnap.comwikipedia.org This reaction occurs under suitable conditions, particularly in alkaline media. mdpi.comatamanchemicals.com

The dimerization involves the reaction of two this compound molecules. patsnap.com Density functional theory (DFT) studies have investigated the mechanism of dicyandiamide formation in alkaline environments. mdpi.com The process involves the dimerization of this compound, and theoretical calculations suggest that the rate-limiting step is the formation of a C-N bond between a this compound molecule and a this compound anion. mdpi.comresearchgate.net Hydrogen transfer processes are also involved in the formation of dicyandiamide. mdpi.com

The dimerization to dicyandiamide is hindered or reversed by acids and inhibited by low temperatures. wikipedia.org this compound can also undergo trimerization to form melamine (B1676169). wikipedia.org

Nucleophilic Addition Reactions

This compound can act as an electrophile and undergo nucleophilic addition reactions with compounds containing an acidic proton. wikipedia.org Water, hydrogen sulfide, and hydrogen selenide (B1212193) react with this compound to yield urea, thiourea (B124793), and selenourea, respectively. wikipedia.org

H₂NCN + H₂E → H₂NC(E)NH₂ (E = O, S, Se) wikipedia.org

In these reactions, this compound behaves as a dehydration agent. wikipedia.org Alcohols, thiols, and amines also react analogously via nucleophilic addition to form alkylisoureas, isothioureas, and guanidines. wikipedia.org

This compound's reactivity as a nucleophile is also valuable in synthetic organic chemistry. patsnap.com For instance, it can react with carbonyl compounds like aldehydes or ketones through nucleophilic addition to form cyanoamines or aminonitriles. patsnap.com This addition is facilitated by the nucleophilic imine nitrogen attacking the electrophilic carbonyl carbon. patsnap.com

Dehydration Reactions

This compound can behave as a dehydration agent, inducing condensation reactions. wikipedia.org This is evident in its reactions with compounds like water, hydrogen sulfide, alcohols, thiols, and amines, where the addition across the C≡N bond results in the formation of new compounds with the elimination of water or other small molecules. wikipedia.org

Furthermore, this compound can be converted into carbodiimides, which are widely used as dehydrating agents in peptide synthesis. patsnap.com This conversion typically involves the dehydration of this compound under the influence of a suitable dehydrating agent. patsnap.com

Advanced Mechanistic Studies

N-CN Bond Activation and Cleavage

While most reactions of cyanamides occur at the cyano group, the cleavage of the N-CN bond is also possible, although methods for achieving this are less common due to the partial double bond character of the N-CN bond. nih.gov

Transition-metal complexes have been shown to facilitate the activation and cleavage of the N-CN bond in cyanamides. nih.govrsc.org For example, N-CN bond cleavage of dialkylcyanamides has been achieved at room temperature using a silyl-iron complex. nih.govrsc.org Mechanistic investigations have revealed that this reaction can involve silyl (B83357) migration from the metal to the cyano nitrogen, forming an N-silylated intermediate. nih.gov Catalytic N-CN bond cleavage has also been demonstrated using methyl molybdenum complexes under thermal conditions. nih.gov

Metal-free cleavage of the N-CN bond can also occur. mdpi.com One reported method involves Lewis acid-activated cleavage for intramolecular aminocyanation reactions. nih.govmdpi.com For instance, B(C₆F₅)₃ can activate N-sulfonyl cyanamides, leading to the formal cleavage of the N-CN bond and subsequent addition across an alkene. nih.gov The mechanism for this Lewis acid-promoted reaction has been explored, considering pathways involving aziridinium (B1262131) ion formation via loss of cyanide or nucleophilic attack of the alkene at the central this compound carbon. nih.gov

Radical reactions involving N-acyl-cyanamides have also been shown to lead to the generation of guanidine (B92328) derivatives, potentially involving complex radical cascade mechanisms. mdpi.com

Radical Pathways

This compound and its derivatives are increasingly utilized in radical-based reactions for the synthesis of complex nitrogen-containing molecules. These pathways often involve the generation of this compound-based radicals, which can then participate in cascade reactions to form polycyclic frameworks, including those found in natural products. nih.gov For instance, N-acylcyanamides have been employed in radical cascade cyclization protocols to construct cores such as dihydroisoquinolinones and quinazolinones. nih.gov Silver(I)-mediated phosphorylation/cyclization radical cascades involving N-acylthis compound alkenes have been reported, yielding phosphorus quinazolinone derivatives. nih.gov

Radical reactions involving cyanamides can be initiated by various methods, including the use of radical initiators like azobisisobutyronitrile (AIBN) in the presence of metal catalysts. nih.gov In some cases, this compound radicals have been shown to react with boronic acid derivatives through the nitrile nitrogen atom, leading to primary amine products. nih.gov The involvement of radical pathways in such transformations has been confirmed by the use of radical scavengers. nih.gov

Density functional theory has been employed to propose radical-based formation pathways starting from this compound for prebiotic heterocycles like barbituric acid, melamine, and 2,4,6-triaminopyrimidine. rsc.org These studies suggest that this compound, along with its derivatives like malonic acid and urea, can form these heterocycles in the presence of ammonia (B1221849) and hydroxyl radicals, particularly under high-energy conditions such as those from meteoritic impacts. rsc.org

Tautomerism and Isomerization with Carbodiimide (B86325)

This compound exists in equilibrium with its less stable tautomer, carbodiimide (HN=C=NH). aanda.orgwikipedia.org The this compound form (N≡C–NH₂) is the dominant species. wikipedia.org However, the carbodiimide tautomer can be important in certain reactions, such as silylation. wikipedia.org

The isomerization (tautomerization) of carbodiimide into this compound is an exothermic and exergonic reaction. aanda.orgaanda.org In the gas phase, the intramolecular tautomerization between this compound and carbodiimide faces a very high energy barrier, making direct interconversion difficult. researchgate.netumons.ac.bearxiv.org However, this barrier can be significantly reduced in the presence of water molecules. researchgate.netarxiv.org Experimental studies have shown that this compound trapped on water-ice dust grains can tautomerize to form carbodiimide at relatively low temperatures (around 70 K). aanda.orgaanda.org Amorphous water ice has been shown to readily catalyze the interconversion of this compound and carbodiimide. umons.ac.be

While this compound is more stable in the gas phase, with carbodiimide being less stable by approximately 4 kcal mol⁻¹. arxiv.org The equilibrium overwhelmingly favors this compound, meaning only trace amounts of carbodiimide are typically available for reactions. rsc.org Despite this, carbodiimide has been recognized as a candidate interstellar molecule and its synthesis could proceed via specific radical reactions. aanda.orgarxiv.org

Catalytic Transformations Involving this compound

This compound is a valuable building block in catalytic reactions due to its unique structure and reactivity. It is frequently used in the synthesis of nitrogen-containing heterocycles through various catalytic approaches. rsc.orgnih.gov

Metal-Catalyzed Reactions (e.g., Copper, Iron, Zinc)

Transition metal catalysis plays a significant role in transformations involving this compound. Copper, iron, and zinc catalysts have been successfully employed in various reactions.